molecular formula C21H18N2O5 B1682673 cis-1-(Phenanthrene-3-carbonyl)-piperazine-2,3-dicarboxylic Acid CAS No. 344768-30-5

cis-1-(Phenanthrene-3-carbonyl)-piperazine-2,3-dicarboxylic Acid

Cat. No.: B1682673
CAS No.: 344768-30-5
M. Wt: 378.4 g/mol
InChI Key: VVUAQPXBYDYTDF-ZWKOTPCHSA-N
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Description

cis-1-(Phenanthrene-3-carbonyl)-piperazine-2,3-dicarboxylic Acid is a chemical compound known for its significant role in scientific research, particularly in the field of neuropharmacology. This compound is a subtype-selective antagonist of N-methyl-D-aspartate (NMDA) receptors, specifically targeting the GluN2C and GluN2D subunits .

Preparation Methods

The synthesis of cis-1-(Phenanthrene-3-carbonyl)-piperazine-2,3-dicarboxylic Acid involves several steps. One common synthetic route includes the reaction of phenanthrene-3-carboxylic acid with piperazine-2,3-dicarboxylic acid under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. The product is then purified through recrystallization or chromatography .

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the synthesis process in a laboratory setting can be scaled up with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

cis-1-(Phenanthrene-3-carbonyl)-piperazine-2,3-dicarboxylic Acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

cis-1-(Phenanthrene-3-carbonyl)-piperazine-2,3-dicarboxylic Acid has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of cis-1-(Phenanthrene-3-carbonyl)-piperazine-2,3-dicarboxylic Acid involves its antagonistic effect on NMDA receptors. By binding to the GluN2C and GluN2D subunits, the compound inhibits the receptor’s activity, thereby modulating synaptic transmission and neuronal excitability. This inhibition can prevent excitotoxicity, a condition where excessive activation of NMDA receptors leads to neuronal damage and death .

Comparison with Similar Compounds

cis-1-(Phenanthrene-3-carbonyl)-piperazine-2,3-dicarboxylic Acid is unique due to its high selectivity for the GluN2C and GluN2D subunits of NMDA receptors. Similar compounds include:

The unique selectivity of this compound makes it a valuable tool in research focused on specific NMDA receptor subunits .

Properties

IUPAC Name

1-(phenanthrene-3-carbonyl)piperazine-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5/c24-19(23-10-9-22-17(20(25)26)18(23)21(27)28)14-8-7-13-6-5-12-3-1-2-4-15(12)16(13)11-14/h1-8,11,17-18,22H,9-10H2,(H,25,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUAQPXBYDYTDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=CC4=CC=CC=C43)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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cis-1-(Phenanthrene-3-carbonyl)-piperazine-2,3-dicarboxylic Acid
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cis-1-(Phenanthrene-3-carbonyl)-piperazine-2,3-dicarboxylic Acid
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cis-1-(Phenanthrene-3-carbonyl)-piperazine-2,3-dicarboxylic Acid
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cis-1-(Phenanthrene-3-carbonyl)-piperazine-2,3-dicarboxylic Acid
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cis-1-(Phenanthrene-3-carbonyl)-piperazine-2,3-dicarboxylic Acid

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